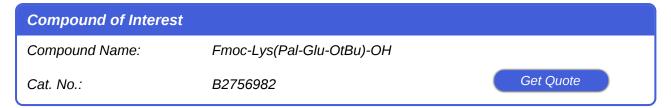


Fmoc-Lys(Pal-Glu-OtBu)-OH: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, properties, and applications of **Fmoc-Lys(Pal-Glu-OtBu)-OH**, a critical building block in modern peptide synthesis, particularly in the development of therapeutic peptides such as GLP-1 receptor agonists.

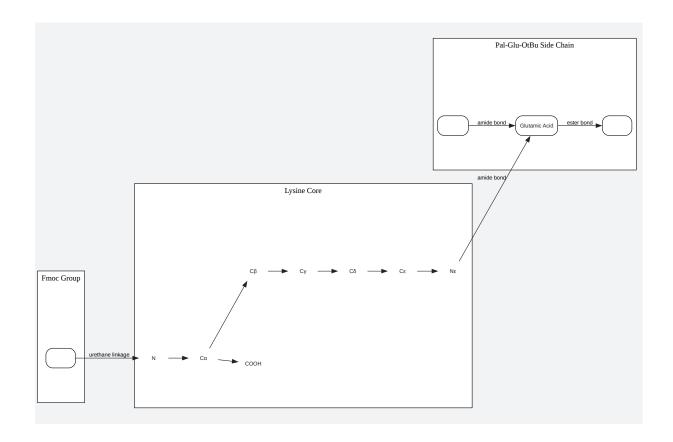
Core Structure and Physicochemical Properties

Fmoc-Lys(Pal-Glu-OtBu)-OH is a complex amino acid derivative meticulously designed for solid-phase peptide synthesis (SPPS). The N- α -amino group of lysine is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group. The ϵ -amino group is acylated with a palmitoylated glutamic acid, where the y-carboxyl group of the glutamic acid is protected as a tert-butyl (OtBu) ester. This unique structure imparts both lipophilicity, due to the palmitoyl chain, and a handle for further peptide elongation.

The molecule's IUPAC name is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4S)-4-(hexadecanoylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]hexanoic acid[1].

Visualization of the Chemical Structure





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Caption: Chemical structure of Fmoc-Lys(Pal-Glu-OtBu)-OH.

Physicochemical and Analytical Data

A summary of the key quantitative data for **Fmoc-Lys(Pal-Glu-OtBu)-OH** is presented in the table below for easy reference and comparison.



Property	Value	Reference
Molecular Formula	C46H69N3O8	[1]
Molecular Weight	792.1 g/mol	[1]
Appearance	White to off-white solid or powder	[2]
Purity (by HPLC)	≥98.0% to 99.93%	[2][3]
Storage Temperature	-20°C	[2][4][5]
Solubility	Insoluble in water (2.5E-6 g/L at 25°C)	[2]
1H NMR Spectrum	Consistent with structure	[3]
Mass Spectrometry	Consistent with structure	[3]

Experimental Protocols

Fmoc-Lys(Pal-Glu-OtBu)-OH is a key intermediate in the synthesis of acylated peptides, most notably the GLP-1 receptor agonist, Liraglutide. Its incorporation into a growing peptide chain can be achieved through two primary strategies: the direct coupling of the pre-formed **Fmoc-Lys(Pal-Glu-OtBu)-OH** building block, or the sequential on-resin modification of a lysine residue.

Direct Coupling in Solid-Phase Peptide Synthesis (SPPS)

This method involves the direct coupling of the entire **Fmoc-Lys(Pal-Glu-OtBu)-OH** moiety to the N-terminus of the resin-bound peptide. Due to the steric bulk of this amino acid derivative, optimized coupling conditions are crucial for achieving high yields.

Materials:

- Fmoc-deprotected peptide-resin
- Fmoc-Lys(Pal-Glu-OtBu)-OH



- Coupling reagents (e.g., HBTU/HOBt or HATU)
- Base (e.g., N,N-Diisopropylethylamine DIPEA)
- N,N-Dimethylformamide (DMF)
- 20% Piperidine in DMF
- Dichloromethane (DCM)

Protocol:

- Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.
- Pre-activation: In a separate vessel, dissolve Fmoc-Lys(Pal-Glu-OtBu)-OH (2-4 equivalents relative to resin loading), HBTU/HOBt (2-4 equivalents), and DIPEA (4-8 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes.
- Coupling: Add the pre-activated amino acid solution to the swelled resin. Agitate the mixture
 at room temperature for 2-4 hours. The progress of the coupling reaction can be monitored
 by a Kaiser test.
- Washing: After completion of the coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and by-products.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the newly added lysine derivative, preparing it for the next coupling cycle.
- Washing: Wash the resin with DMF (5x) to ensure complete removal of piperidine and the dibenzofulvene adduct.

Peptide Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. For peptides containing the lipophilic Pal-Glu-OtBu moiety, a standard TFA-based cleavage cocktail with appropriate scavengers is typically employed.



Materials:

- Dried peptide-resin
- Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
- · Cold diethyl ether

Protocol:

- Resin Preparation: Wash the final peptide-resin with DCM and dry thoroughly under vacuum.
- Cleavage: Add the cleavage cocktail to the dried resin in a reaction vessel. Agitate the mixture at room temperature for 2-3 hours.
- Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.
- Isolation: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether.
- Drying: Dry the crude peptide under vacuum. The peptide can then be purified by reversephase high-performance liquid chromatography (RP-HPLC).

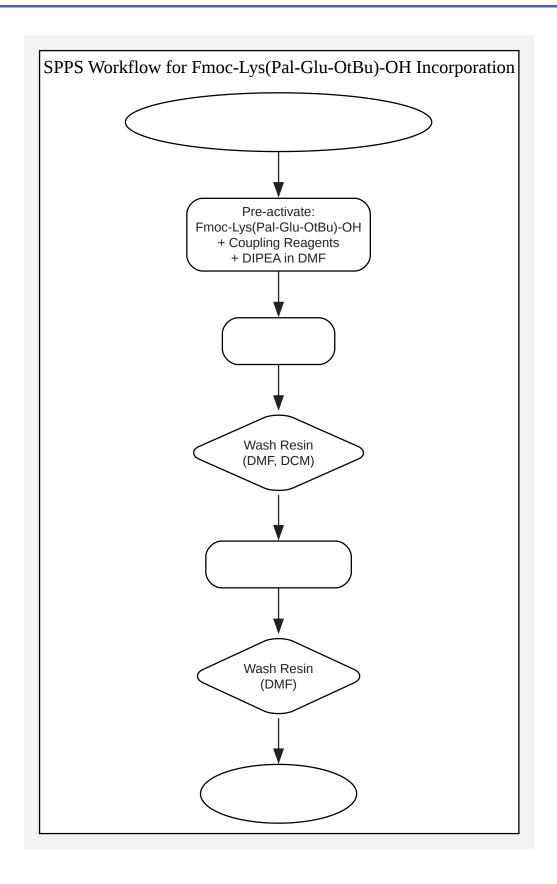
Signaling Pathways and Experimental Workflows Role in GLP-1 Receptor Agonist Synthesis

Fmoc-Lys(Pal-Glu-OtBu)-OH is a cornerstone in the synthesis of long-acting GLP-1 receptor agonists like Liraglutide. The palmitoyl group facilitates the binding of the peptide to albumin in the bloodstream, thereby extending its half-life and enabling once-daily administration for the treatment of type 2 diabetes.

Experimental Workflow for SPPS Incorporation

The following diagram illustrates the logical workflow for the incorporation of **Fmoc-Lys(Pal-Glu-OtBu)-OH** into a peptide chain during solid-phase peptide synthesis.





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Caption: Workflow for incorporating Fmoc-Lys(Pal-Glu-OtBu)-OH in SPPS.



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